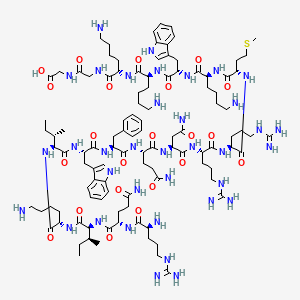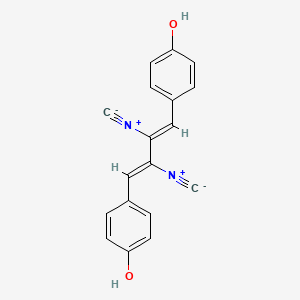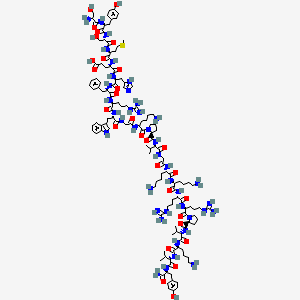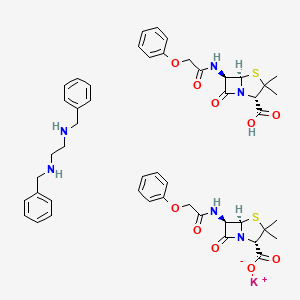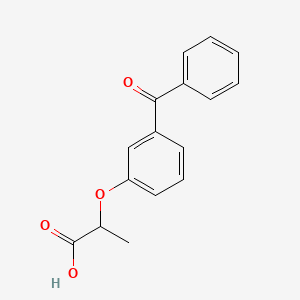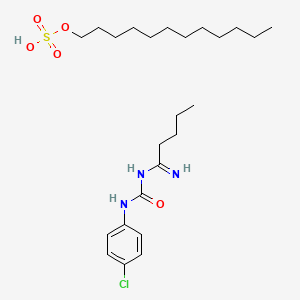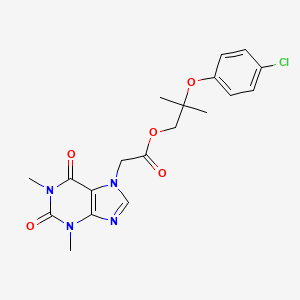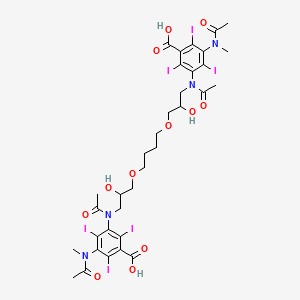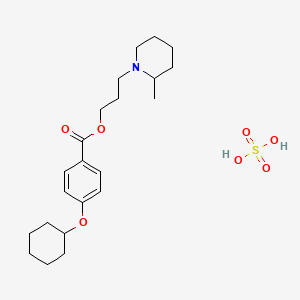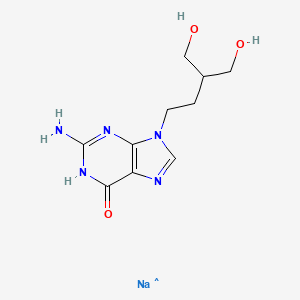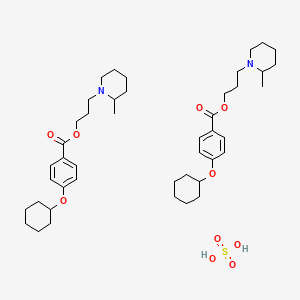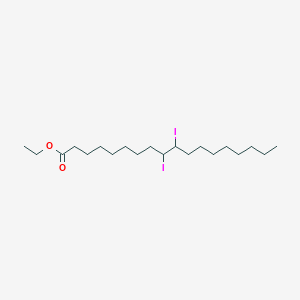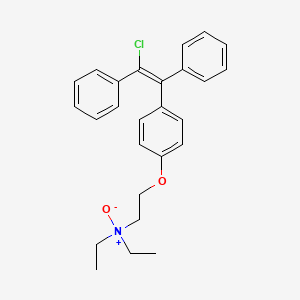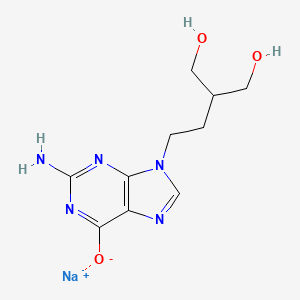
Sodium penciclovir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium penciclovir is a sodium salt form of penciclovir, a guanosine analogue antiviral drug. Penciclovir is primarily used for the treatment of herpesvirus infections, including herpes simplex virus types 1 and 2, and varicella-zoster virus. It is known for its low toxicity and good selectivity, making it a preferred choice for topical treatments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of penciclovir involves several steps. One common method includes the alkylation of 2-amino-6-chloropurine with bromopropane triethyl ester under alkaline conditions to introduce the N-9 site side chain. This is followed by decarboxylation in a methanol solution of sodium methoxide and ester exchange to produce 2-amino-6-chloro-9-(3,3-dimethoxycarbonyl-1-propyl)purine. The product is then reduced using sodium borohydride to generate 2-amino-6-chloro-9-(3-hydroxymethyl-4-hydroxy-1-butyl)purine, which is finally hydrolyzed under acidic conditions to obtain penciclovir .
Industrial Production Methods
For industrial production, penciclovir is dissolved in a sodium hydroxide solution, and the pH is regulated to form sodium penciclovir. This method is efficient and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Sodium penciclovir undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions, such as those involving sodium borohydride, are used in its synthesis.
Substitution: It can undergo substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of penciclovir, which can have different antiviral properties.
Aplicaciones Científicas De Investigación
Sodium penciclovir has a wide range of applications in scientific research:
Chemistry: It is used in the study of nucleoside analogues and their chemical properties.
Biology: It is employed in research on viral replication and inhibition mechanisms.
Industry: It is used in the formulation of topical antiviral creams and ointments.
Mecanismo De Acción
Sodium penciclovir is inactive in its initial form. Within virally infected cells, viral thymidine kinase phosphorylates penciclovir to its monophosphate form. Cellular kinases then add two more phosphate groups, producing the active penciclovir triphosphate. This activated form inhibits viral DNA polymerase, impairing the virus’s ability to replicate within the cell. The selectivity of penciclovir is due to its higher affinity for viral DNA polymerase compared to human DNA polymerases .
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: Another guanosine analogue antiviral drug, widely used for herpesvirus infections.
Famciclovir: A prodrug of penciclovir with improved oral bioavailability.
Uniqueness
The primary difference between penciclovir and acyclovir is the longer intracellular half-life of penciclovir triphosphate, which allows for higher concentrations within the cell. Famciclovir, being a prodrug, is converted into penciclovir in the body, offering better oral bioavailability .
Propiedades
Fórmula molecular |
C10H14N5NaO3 |
|---|---|
Peso molecular |
275.24 g/mol |
Nombre IUPAC |
sodium;2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]purin-6-olate |
InChI |
InChI=1S/C10H15N5O3.Na/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17;/h5-6,16-17H,1-4H2,(H3,11,13,14,18);/q;+1/p-1 |
Clave InChI |
NMQFQBOIHUIALG-UHFFFAOYSA-M |
SMILES canónico |
C1=NC2=C(N1CCC(CO)CO)N=C(N=C2[O-])N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


